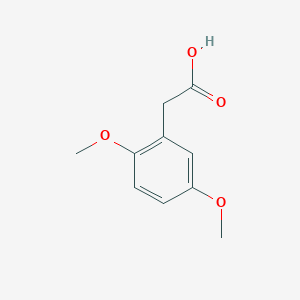
Diethyl 2-pent-4-enylpropanedioate
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-pent-4-enylpropanedioate typically involves the alkylation of diethyl malonate with 4-pentenyl bromide. The reaction is carried out in the presence of a strong base such as sodium ethoxide or potassium carbonate, which facilitates the deprotonation of the malonate ester, making it a nucleophile that can attack the electrophilic carbon in the 4-pentenyl bromide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Diethyl 2-pent-4-enylpropanedioate undergoes various types of chemical reactions, including:
Oxidation: The double bond in the pentenyl group can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (MCPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of ester groups.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
- Various substituted esters from nucleophilic substitution reactions.
Epoxides: and from oxidation reactions.
Alcohols: from reduction reactions.
科学的研究の応用
Diethyl 2-pent-4-enylpropanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of diethyl 2-pent-4-enylpropanedioate involves its reactivity as a malonate ester. The compound can undergo decarboxylation to form reactive intermediates that participate in various chemical reactions. The pentenyl group provides additional sites for chemical modification, making it a versatile building block in organic synthesis .
類似化合物との比較
Similar Compounds
Diethyl malonate: Lacks the pentenyl group, making it less reactive in certain types of reactions.
Diethyl benzylmalonate: Contains a benzyl group instead of a pentenyl group, leading to different reactivity and applications.
Diethyl 2-ethylpropanedioate: Similar structure but with an ethyl group, affecting its chemical properties and reactivity.
Uniqueness
Diethyl 2-pent-4-enylpropanedioate is unique due to the presence of the pentenyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for the development of new materials and bioactive molecules .
特性
IUPAC Name |
diethyl 2-pent-4-enylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-4-7-8-9-10(11(13)15-5-2)12(14)16-6-3/h4,10H,1,5-9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEHEDAAFLLABZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCC=C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326980 | |
| Record name | diethyl 2-pent-4-enylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1906-96-3 | |
| Record name | Propanedioic acid, 2-(4-penten-1-yl)-, 1,3-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1906-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | diethyl 2-pent-4-enylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2,2'-Bipyridine]-5-carbonitrile](/img/structure/B156175.png)


![6-Methylthieno[2,3-b]pyridine](/img/structure/B156179.png)







